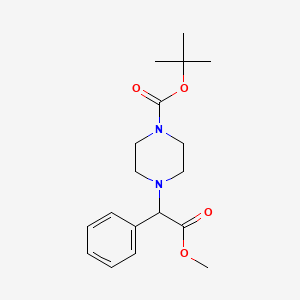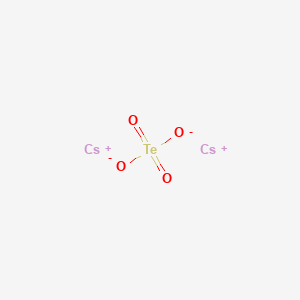
Magnesium, chloro(3-methyl-2-butenyl)-
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “Magnesium, chloro(3-methyl-2-butenyl)-” were not found, it’s worth noting that organometallic compounds like this are often used in various organic transformations, including the preparation of heterocyclic compounds, the protection of functional groups, and condensation reactions .Wissenschaftliche Forschungsanwendungen
Polymetallophilic Organic Compounds and Grignard Rearrangement
In a study focused on polymetallophilic organic compounds for synthesizing chemical intermediates and new macromolecular systems, a reaction involving 2-methyl-2-(chloromethyl)-1,3-dichloropropane with magnesium produced 3-methyl-3-butenylmagnesium chloride. This compound was a result of a skeletal rearrangement during the Grignard reagent formation. The research explored reactions of the organomagnesium compound with various chemicals, proposing a mechanism for the rearrangement and contributing to the understanding of such compounds' synthesis and applications (McCaffery & Shalaby, 1965).
Spectroscopic Studies on Magnesium Complexes
Another study provided insights into the configurations of magnesium complexes with C2-chiral bis-oxazolines. The research employed IR and NMR spectroscopic studies to demonstrate how the bis-oxazoline ligands coordinated with magnesium through nitrogen atoms. This study highlighted the potential for using such complexes in various applications, enhancing the understanding of magnesium's role in coordination chemistry (Singh, 1997).
Magnesium Carbenoid CH Insertion Reaction
Research into the magnesium carbenoid 1,3-CH insertion reaction presented a novel synthesis method for cyclopropanes from 1-chloroalkyl phenyl sulfoxides. This study demonstrated that treating these sulfoxides with isopropylmagnesium chloride in THF at low temperatures produced magnesium carbenoids, which then underwent a carbenoid 1,3-CH insertion reaction, yielding cyclopropanes in high yields. This innovative approach opened new avenues for cyclopropane synthesis (Satoh, Musashi, & Kondo, 2005).
Electrodeposition of Magnesium in Ionic Liquids
A study on the electrochemical deposition of magnesium in ionic liquids explored the reduction of magnesium salts in various ionic liquid systems. This research provided valuable insights into the electrochemical window and the role of ionic liquids in magnesium deposition processes, contributing to the understanding of magnesium's electrochemistry in non-traditional solvents (Cheek et al., 2008).
Magnesium Oxide Nanoparticles for Photocatalytic Applications
Magnesium oxide nanoparticles synthesized in ionic liquids demonstrated significant photocatalytic degradation capabilities for methylene blue. This study showed that vanadium doping and the influence of ionic liquids on nanoparticle characteristics could enhance photodegradation efficiency, highlighting magnesium oxide nanoparticles' potential in environmental and photocatalytic applications (Patil & Murthy, 2016).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “Magnesium, chloro(3-methyl-2-butenyl)-” were not found, it’s worth noting that organometallic compounds like this have a wide range of applications in the field of chemistry, materials science, and biology. They are often used in various organic transformations, which could be of great value for future research .
Wirkmechanismus
Target of Action
3-Methylbut-2-enylmagnesium chloride, also known as Magnesium, chloro(3-methyl-2-butenyl)-, is an organometallic compound. It is primarily used in the field of chemistry as a reagent in various organic transformations . The primary targets of this compound are organic molecules that require the addition of the 3-methylbut-2-enyl group for their synthesis .
Mode of Action
The compound acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can undergo transmetalation, a process where it transfers the 3-methylbut-2-enyl group from itself to a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied method for forming carbon-carbon bonds . This reaction allows for the combination of two different organic groups, one attached to boron and the other to a halide, to form a new organic compound . The 3-methylbut-2-enylmagnesium chloride provides the organoboron reagent necessary for this reaction .
Result of Action
The primary result of the action of 3-methylbut-2-enylmagnesium chloride is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 3-methylbut-2-enylmagnesium chloride can be influenced by various environmental factors. For instance, the compound should be handled under an inert atmosphere to prevent reaction with air or moisture . Additionally, the temperature and solvent used can significantly impact the efficiency of the reactions in which it is involved .
Eigenschaften
IUPAC Name |
magnesium;2-methylbut-2-ene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQNIKGCYWCOZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[CH2-])C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
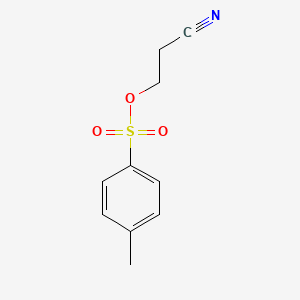


![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)
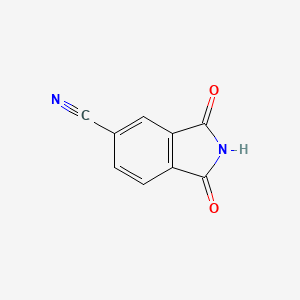
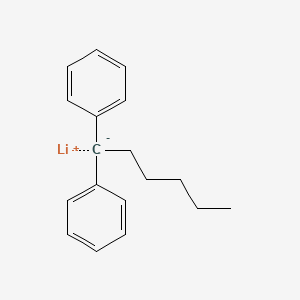

![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)
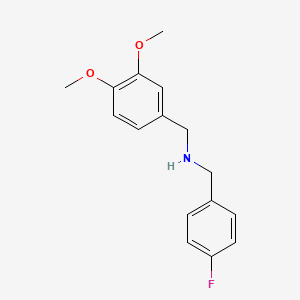
![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)

